S-Isopropyl-isothiourea

Catalog No.
S3351912
CAS No.
6913-17-3
M.F
C4H10N2S
M. Wt
118.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Isopropyl-isothiourea

CAS Number

6913-17-3

Product Name

S-Isopropyl-isothiourea

IUPAC Name

propan-2-yl carbamimidothioate

Molecular Formula

C4H10N2S

Molecular Weight

118.20 g/mol

InChI

InChI=1S/C4H10N2S/c1-3(2)7-4(5)6/h3H,1-2H3,(H3,5,6)

InChI Key

XSSNABKEYXKKMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(=N)N

S-Isopropyl-isothiourea, also known as S-isopropyl carbamimidothioate, is an organic compound classified within the isothiourea group. Its molecular formula is C4H10N2SC_4H_{10}N_2S, and it features a unique structure characterized by the presence of a sulfanyl group attached to a methanimidamide moiety. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its ability to interact with various biological targets .

Typical of isothioureas. It can undergo nucleophilic substitutions and can react with electrophiles due to the presence of the isothiourea functional group. For instance, it can be synthesized through the reaction of thiourea with isopropyl halides under basic conditions, resulting in high yields . Furthermore, it can act as a precursor in the synthesis of more complex organic compounds, including thioethers and other derivatives .

This compound exhibits significant biological activity, particularly as an inhibitor of nitric oxide synthase (NOS) in vitro. While it shows promise in laboratory settings, its efficacy in vivo may be limited due to poor cellular uptake . Additionally, S-isopropyl-isothiourea has been studied for its potential effects on various biochemical pathways, making it a candidate for further pharmacological exploration .

The synthesis of S-isopropyl-isothiourea typically involves the following methods:

  • Alkylation of Thiourea: Thiourea is reacted with isopropyl bromide or other alkyl halides in the presence of a base to yield S-isopropyl-isothiourea. This method allows for high yields and purity .
  • One-Pot Reactions: Recent studies have explored one-pot synthesis routes that incorporate base/acid-mediated reactions involving thiourea and β-ketoesters, leading to various derivatives including S-isopropyl-isothiourea .

S-Isopropyl-isothiourea has several applications:

  • Research Tool: It serves as a valuable tool in biochemical research for studying nitric oxide pathways and related signaling mechanisms .
  • Synthetic Intermediate: The compound is used as an intermediate in organic synthesis, particularly in creating thioether compounds and other derivatives .
  • Potential Therapeutic Agent: Due to its biological activity, it may have potential applications in drug development targeting NOS-related conditions .

Interaction studies involving S-isopropyl-isothiourea focus on its inhibitory effects on nitric oxide synthase and other enzymes. Research indicates that while it effectively inhibits NOS in vitro, further studies are needed to evaluate its pharmacokinetics and bioavailability for potential therapeutic use . Additionally, its interactions with various cellular targets are being investigated to understand its broader biological implications.

S-Isopropyl-isothiourea shares structural similarities with several other isothioureas. Here are a few notable compounds for comparison:

Compound NameStructure TypeUnique Features
S-MethylisothioureaIsothioureaSmaller alkyl group; different reactivity profile
S-BenzylisothioureaIsothioureaAromatic substitution; varied biological activity
EthylenethioureaIsothioureaUsed extensively in organic synthesis
N,N-DimethylisothioureaIsothioureaCommonly used as a reagent in

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

118.05646950 g/mol

Monoisotopic Mass

118.05646950 g/mol

Heavy Atom Count

7

Wikipedia

S-Isopropyl-Isothiourea

Dates

Modify: 2023-07-26

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